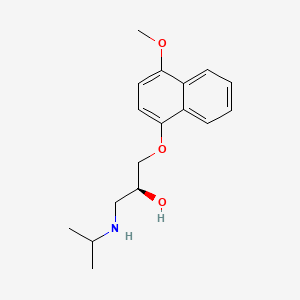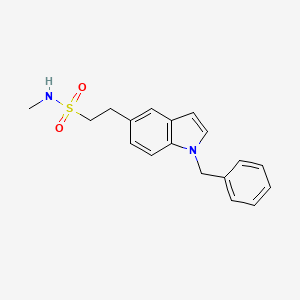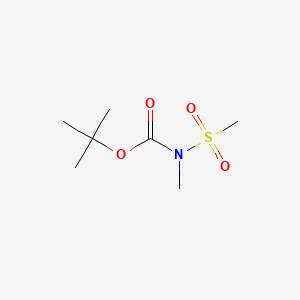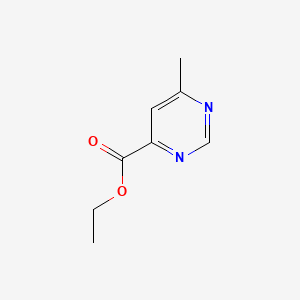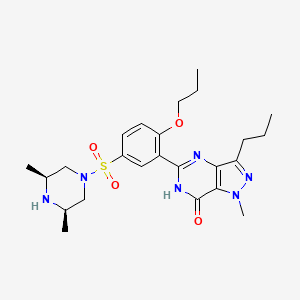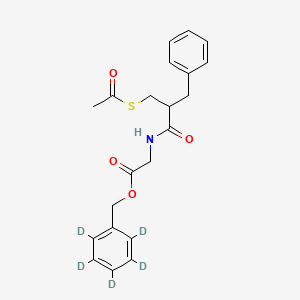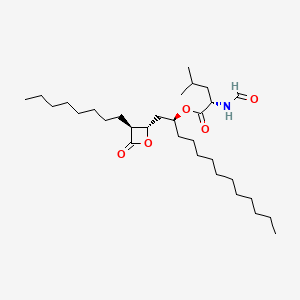
17-O-Trimethylsilyl 6,7-Dehydro Norethindrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-O-Trimethylsilyl 6,7-Dehydro Norethindrone, also known as (17α)-17- [ (Trimethylsilyl)oxy]-19-norpregna-4,6-dien-20-yn-3-one, is a tibolone intermediate . It is an impurity of Norethindrone, which is an oral contraceptive involved in the inhibition of cytosolic sulfotransferases . Norethindrone is a medication that is used in combination with estrogen or alone in hormonal contraceptives, hormone replacement therapy, and in the treatment of gynecological disorders .
Molecular Structure Analysis
The molecular formula of this compound is C23H32O2Si, and its molecular weight is 368.58 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. As an intermediate in the synthesis of tibolone , it likely undergoes reactions to form the final product, but the exact reactions are not specified.Applications De Recherche Scientifique
Pharmacology and Toxicology
- Research has highlighted the pharmacological and toxicological profiles of synthetic hormones like norethindrone and its derivatives, used in oral contraceptives. Ethinyl estradiol and norethindrone acetate, for instance, exhibit low acute and chronic toxicity. They are also involved in long-term exposure studies, focusing on health risks and potential therapeutic indications beyond contraception (Maier & Herman, 2001).
Pharmacokinetics
- Understanding the pharmacokinetics of steroids like norethindrone is crucial. Studies have explored the metabolism of various oral contraceptive steroids, including norethindrone, noting the pathways and the rate of biotransformation, which are important for their effectiveness and potential side effects (Ranney, 1977).
Contraceptive Applications
- The use of norethindrone acetate in contraceptive implants has been investigated, with studies examining its in vivo release rates, serum concentrations, and contraceptive efficacy, providing insights into long-term contraceptive options (Sarkar, 1982).
Polymer Applications
- In the field of polymer science, research has been conducted on poly[(1-trimethylsilyl)-1-propyne]-based membranes intended for liquid-liquid separation. These studies focus on the synthesis conditions, molecular-mass characteristics, and effects on properties of membranes, which are relevant in various industrial applications, including the separation of fermentation broths (Volkov, Volkov, & Khotimskiǐ, 2009).
Neurodegenerative Disease Research
- Trimethyltin compounds have been studied for their neurodegenerative effects, particularly in the hippocampus. These studies provide insights into the molecular mechanisms of neurodegeneration and potential therapeutic interventions for neurodegenerative diseases, including temporal lobe epilepsy (Lee et al., 2016).
Chemical Analysis in Ecotoxicology
- High-performance liquid chromatography has been applied in detecting hormone contaminations like 17β-estradiol and 17α-ethynylestradiol in surface water, highlighting the importance of sensitive and accurate methods for the detection of endocrine disruptors in the environment (França et al., 2018).
Hormonal Contraceptive Physiology
- The physiology and mechanisms of action of hormonal contraceptives, including oral contraceptives and intravaginal rings, have been extensively reviewed. These studies discuss the use of various progestins and the development of novel contraceptive methods, offering insights into the evolving landscape of contraceptive technologies (Lobo & Stanczyk, 1994).
Wood Treatment and Modification
- Organosilicon compounds have been used in the treatment of wood, with applications ranging from increasing durability and fire resistance to enhancing hydrophobation. Studies in this area focus on the effects of different treatments and the potential of silicon-based systems in various environmental conditions (Mai & Militz, 2004).
Orientations Futures
The future directions of research or applications involving 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone are not specified in the search results. As an intermediate in the synthesis of tibolone , its use may continue to be relevant in the production of this and potentially other synthetic steroid drugs.
Mécanisme D'action
Target of Action
17-O-Trimethylsilyl 6,7-Dehydro Norethindrone is primarily used as an intermediate in the synthesis of Tibolone . Tibolone is a synthetic steroid drug, which is used mainly for hormone replacement therapy in post-menopausal women .
Mode of Action
Tibolone itself is a prodrug that is metabolized into three active metabolites in the body, which bind to estrogen and progesterone receptors, thereby exerting its therapeutic effects .
Biochemical Pathways
Tibolone and its metabolites are known to interact with several biochemical pathways related to hormone regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tibolone have been studied extensively .
Result of Action
Tibolone and its metabolites have several effects at the molecular and cellular level, including alleviating symptoms of menopause, such as hot flashes and osteoporosis .
Action Environment
The action environment of this compound is primarily the chemical reactions involved in the synthesis of Tibolone . Environmental factors such as temperature, pH, and solvent can influence these reactions .
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2Si/c1-6-23(25-26(3,4)5)14-12-21-20-9-7-16-15-17(24)8-10-18(16)19(20)11-13-22(21,23)2/h1,7,9,15,18-21H,8,10-14H2,2-5H3/t18-,19+,20+,21-,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMYPJFULCJTDX-GOMYTPFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720300 |
Source


|
| Record name | (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregna-4,6-dien-20-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300542-58-9 |
Source


|
| Record name | (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregna-4,6-dien-20-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

